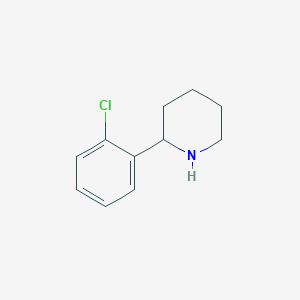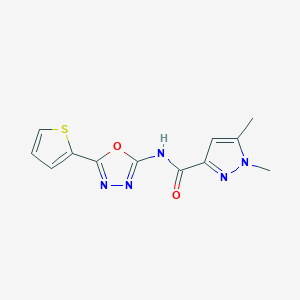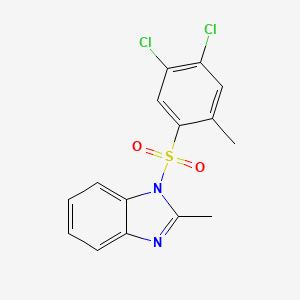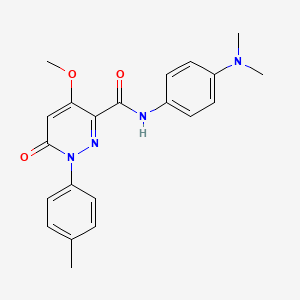![molecular formula C25H19ClN2O4 B2825302 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892437-63-7](/img/no-structure.png)
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN2O4 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A novel method for synthesizing heterocycles like benzofuro[3,2-d]pyrimidine derivatives has been explored, demonstrating the compound's importance in pharmaceutical chemistry. These heterocycles, including the structure of interest, are known for their antibacterial and fungicidal activity, among other properties (Osyanin et al., 2014). Furthermore, the synthesis of related benzodifuranyl and thiazolopyrimidines has shown promising anti-inflammatory and analgesic properties, hinting at the compound's potential utility in drug development (Abu‐Hashem et al., 2020).
Biological Activities
The exploration of pyrimidine-annelated heterocycles has led to the discovery of novel synthetic pathways and biological activities. For example, the synthesis of benzofuro[3,2-d]pyrimidine derivatives through regioselective methods has been reported, providing a foundation for further pharmacological studies (Majumdar et al., 2001). Additionally, certain uracil derivatives have shown anti-HIV activity, suggesting that similar structures could be explored for antiviral therapies (Malik et al., 2006).
Potential for Nonlinear Optical Materials
The third-order nonlinear optical properties of styryl dyes related to the compound have been studied, revealing their promise as materials for nonlinear optical applications. This research suggests that derivatives of the compound might also possess useful optical properties for device applications (Shettigar et al., 2009).
Antagonistic Properties and Molecular Modeling
Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives, bearing structural similarities to the compound of interest, has identified potent and orally active non-peptide antagonists for human receptors. Such studies highlight the potential therapeutic applications of these compounds in treating sex-hormone-dependent diseases, with insights provided by molecular modeling studies (Sasaki et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate, which is then reacted with 2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-3-carboxylic acid to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methoxybenzylamine", "2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-3-carboxylic acid", "Acetic acid", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Activated charcoal" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 4-methoxybenzylamine (1.2 equiv) in methanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-3-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water and extract with chloroform. Wash the organic layer with water, dry over sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in ethanol and add activated charcoal. Heat the mixture to reflux and filter while hot. Concentrate the filtrate under reduced pressure to obtain the final product as a yellow solid." ] } | |
Numéro CAS |
892437-63-7 |
Nom du produit |
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C25H19ClN2O4 |
Poids moléculaire |
446.89 |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-19-12-8-17(9-13-19)15-28-24(29)23-22(20-4-2-3-5-21(20)32-23)27(25(28)30)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |
Clé InChI |
JLIBFMCEHHTDRB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2825222.png)



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide](/img/structure/B2825229.png)
![4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B2825231.png)

![2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2825234.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)
![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)
